molecular formula C17H12BrClO3 B15111719 7-(2-bromoethoxy)-3-(4-chlorophenyl)-2H-chromen-2-one

7-(2-bromoethoxy)-3-(4-chlorophenyl)-2H-chromen-2-one

Katalognummer: B15111719
Molekulargewicht: 379.6 g/mol
InChI-Schlüssel: YAMNMJGPYXYZBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(2-bromoethoxy)-3-(4-chlorophenyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-bromoethoxy)-3-(4-chlorophenyl)-2H-chromen-2-one typically involves the reaction of 4-chlorophenyl acetic acid with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to form the desired product. The reaction can be summarized as follows:

    Starting Materials: 4-chlorophenyl acetic acid, 2-bromoethanol

    Reagents: Potassium carbonate

    Conditions: Reflux

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

7-(2-bromoethoxy)-3-(4-chlorophenyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromoethoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

7-(2-bromoethoxy)-3-(4-chlorophenyl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7-(2-bromoethoxy)-3-(4-chlorophenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-(2-chloroethoxy)-3-(4-chlorophenyl)-2H-chromen-2-one
  • 7-(2-ethoxy)-3-(4-chlorophenyl)-2H-chromen-2-one
  • 7-(2-methoxy)-3-(4-chlorophenyl)-2H-chromen-2-one

Uniqueness

7-(2-bromoethoxy)-3-(4-chlorophenyl)-2H-chromen-2-one is unique due to the presence of the bromoethoxy group, which can influence its reactivity and biological activity. The bromoethoxy group can undergo various chemical transformations, making the compound versatile for synthetic and research applications.

Eigenschaften

Molekularformel

C17H12BrClO3

Molekulargewicht

379.6 g/mol

IUPAC-Name

7-(2-bromoethoxy)-3-(4-chlorophenyl)chromen-2-one

InChI

InChI=1S/C17H12BrClO3/c18-7-8-21-14-6-3-12-9-15(17(20)22-16(12)10-14)11-1-4-13(19)5-2-11/h1-6,9-10H,7-8H2

InChI-Schlüssel

YAMNMJGPYXYZBV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)OCCBr)OC2=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.